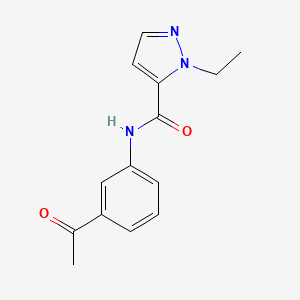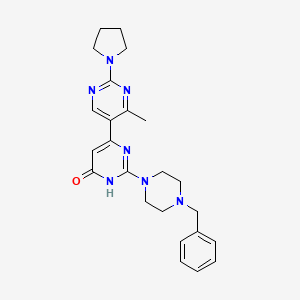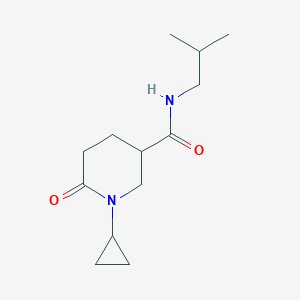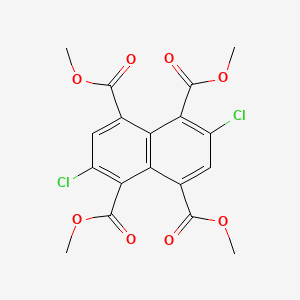
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as APET, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. APET is a pyrazole derivative that has been synthesized and studied for its biological properties. In
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. Specifically, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activation of NF-κB, a signaling pathway involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have low toxicity, making it a safer alternative to other anti-inflammatory and anti-cancer agents.
One limitation of using N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in vivo and may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use as a chemotherapeutic agent. Further studies are needed to determine the efficacy of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in vivo and to identify the mechanisms by which it induces apoptosis in cancer cells.
Another area of interest is the development of novel derivatives of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide with improved solubility and bioavailability. These derivatives may have greater potential for use in vivo and may be more effective in certain applications.
Finally, further studies are needed to elucidate the mechanism of action of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide and to identify other enzymes and signaling pathways that it may target. This information may lead to the development of new drugs for the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 3-acetylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The product is then purified by recrystallization to obtain N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide as a white solid. The yield of the reaction is typically around 70%.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-inflammatory properties. N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a promising candidate for the treatment of inflammatory diseases.
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been studied for its anti-cancer properties. In vitro studies have shown that N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. Additionally, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for further research.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-17-13(7-8-15-17)14(19)16-12-6-4-5-11(9-12)10(2)18/h4-9H,3H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIFVZOPXAAGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6049079.png)
![2-[(4-ethoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6049087.png)



![7-(4-fluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049112.png)

![4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid](/img/structure/B6049128.png)
![ethyl [3-[5-bromo-2-(methylamino)phenyl]-2-oxo-1(2H)-quinoxalinyl]acetate](/img/structure/B6049130.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049145.png)
![methyl 4-(5-{[2-(2-ethoxy-2-oxoethyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049149.png)